molecular formula C44H42N6O3 B13864778 N-Trityl Ethyl Olmesartan Acid

N-Trityl Ethyl Olmesartan Acid

Cat. No.: B13864778
M. Wt: 702.8 g/mol
InChI Key: DTQCUXHXUWIYPP-UHFFFAOYSA-N
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Description

N-Trityl Ethyl Olmesartan Acid is an intermediate compound used in the synthesis of Olmesartan Acid, an angiotensin II receptor antagonist employed as an anti-hypertensive agent. This compound is characterized by its molecular formula C44H42N6O3 and a molecular weight of 702.84 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trityl Ethyl Olmesartan Acid involves the protection of the olmesartan molecule with a trityl group. This protection is typically achieved through the reaction of olmesartan with trityl chloride in the presence of a base such as pyridine . The reaction conditions often include anhydrous solvents like dichloromethane to ensure the efficiency of the protection process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Trityl Ethyl Olmesartan Acid undergoes various chemical reactions, including:

    Oxidation: The trityl group can be oxidized under specific conditions to form trityl cations.

    Reduction: The trityl group can be reduced using reagents like lithium aluminum hydride.

    Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include trityl cations, reduced olmesartan derivatives, and substituted olmesartan compounds .

Scientific Research Applications

N-Trityl Ethyl Olmesartan Acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of olmesartan and other related compounds.

    Biology: Studied for its potential effects on angiotensin II receptors and related pathways.

    Medicine: Investigated for its role in the development of anti-hypertensive drugs.

    Industry: Utilized in the large-scale production of olmesartan and its derivatives.

Mechanism of Action

The mechanism of action of N-Trityl Ethyl Olmesartan Acid involves its conversion to olmesartan, which acts as an angiotensin II receptor antagonist . Olmesartan selectively binds to the angiotensin II receptor type 1 (AT1), preventing angiotensin II from exerting its hypertensive effects, such as vasoconstriction and aldosterone synthesis . This leads to reduced blood pressure and improved cardiovascular function .

Comparison with Similar Compounds

Similar Compounds

    N-Trityl Olmesartan Ethyl Ester: Another intermediate in the synthesis of olmesartan medoxomil.

    N-Trityl Olmesartan Medoxomil: A key intermediate in the synthesis of olmesartan medoxomil.

Uniqueness

N-Trityl Ethyl Olmesartan Acid is unique due to its specific role in the synthesis of olmesartan, a widely used anti-hypertensive agent. Its trityl protection group provides stability and selectivity during the synthesis process, making it a valuable intermediate.

Properties

Molecular Formula

C44H42N6O3

Molecular Weight

702.8 g/mol

IUPAC Name

5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C44H42N6O3/c1-4-17-38-45-40(43(3,53)5-2)39(42(51)52)49(38)30-31-26-28-32(29-27-31)36-24-15-16-25-37(36)41-46-48-50(47-41)44(33-18-9-6-10-19-33,34-20-11-7-12-21-34)35-22-13-8-14-23-35/h6-16,18-29,53H,4-5,17,30H2,1-3H3,(H,51,52)

InChI Key

DTQCUXHXUWIYPP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(CC)O

Origin of Product

United States

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